molecular formula C16H22N6O2 B6425229 3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-1-(4-ethylphenyl)urea CAS No. 2034515-04-1

3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-1-(4-ethylphenyl)urea

Cat. No.: B6425229
CAS No.: 2034515-04-1
M. Wt: 330.38 g/mol
InChI Key: RHTJKRYXPDLMTA-UHFFFAOYSA-N
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Description

3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-1-(4-ethylphenyl)urea is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is notable for its unique structure, which combines a triazine ring with a urea moiety and an ethylphenyl group, potentially offering a range of chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-1-(4-ethylphenyl)urea typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the triazine core, which can be synthesized through the reaction of cyanuric chloride with dimethylamine and methanol under controlled conditions. The resulting intermediate is then reacted with 4-ethylphenyl isocyanate to form the final product. The reaction conditions often require careful control of temperature, pH, and solvent choice to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated control systems, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-1-(4-ethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the dimethylamino or methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction could produce amines, and substitution reactions might result in various substituted triazine derivatives.

Scientific Research Applications

3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-1-(4-ethylphenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: It may be explored for its therapeutic properties, including antimicrobial, anticancer, and antiviral activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-1-(4-ethylphenyl)urea involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The urea moiety may also play a role in binding to biological molecules, enhancing the compound’s overall activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-1-phenylurea
  • 3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-1-(4-methylphenyl)urea
  • 3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-1-(4-chlorophenyl)urea

Uniqueness

What sets 3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-1-(4-ethylphenyl)urea apart from similar compounds is the presence of the ethyl group on the phenyl ring. This subtle difference can significantly impact the compound’s chemical reactivity, biological activity, and physical properties, making it a unique and valuable compound for various applications.

Properties

IUPAC Name

1-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3-(4-ethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-5-11-6-8-12(9-7-11)18-15(23)17-10-13-19-14(22(2)3)21-16(20-13)24-4/h6-9H,5,10H2,1-4H3,(H2,17,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTJKRYXPDLMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NCC2=NC(=NC(=N2)OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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